Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

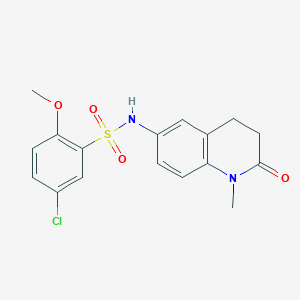

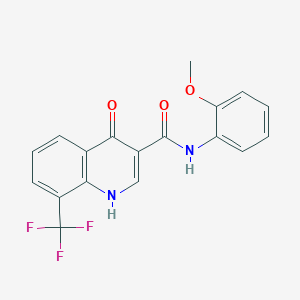

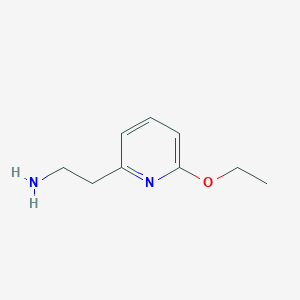

“Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate” is a chemical compound with the molecular formula C19H17FN2O4S. It belongs to the class of compounds known as thiazolidinediones . Thiazolidinediones are sulfur-containing pentacyclic compounds that are widely found throughout nature in various forms . They are present in numerous biological compounds and have diverse biological and clinical uses .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidinedione nucleus, a benzyl group, a 4-fluorophenyl group, and a methyl acetate group. The thiazolidinedione nucleus is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom, with two oxygen atoms double-bonded to one of the carbon atoms .Applications De Recherche Scientifique

Antitumor Applications

- Selective Antitumor Properties : Novel 2-(4-aminophenyl)benzothiazoles have shown highly selective and potent antitumor properties in vitro and in vivo. These compounds, through modifications and prodrug strategies, exhibit improved solubility and bioavailability, demonstrating significant antitumor activity against various cancer cell lines, including breast and ovarian cancers (Bradshaw et al., 2002).

- Bioactivation and Anticancer Mechanism : The bioactivation of these benzothiazole compounds involves cytochrome P450s, specifically CYP1A1 and CYP2W1, which mediate their sensitivity in breast and colorectal cancer cells. The metabolic transformation of these compounds is essential for their antiproliferative activity, which is achieved through the formation of DNA adducts in sensitive tumor cells (Tan et al., 2011).

Antimicrobial Activity

- Synthesized Fluorinated Benzothiazolo Imidazole Compounds : Fluorinated benzothiazolo imidazole derivatives have been synthesized and shown to exhibit antimycobacterial activity. This demonstrates the potential of benzothiazole compounds in the development of new antimicrobial agents (Sathe et al., 2011).

Propriétés

IUPAC Name |

methyl 2-(N-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-4-fluoroanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S/c1-26-16(23)12-21(15-9-7-14(20)8-10-15)18-17(24)22(19(25)27-18)11-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCLTLRFDSTVPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1C(=O)N(C(=O)S1)CC2=CC=CC=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(methylsulfanyl)phenyl]methyl}-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2613980.png)